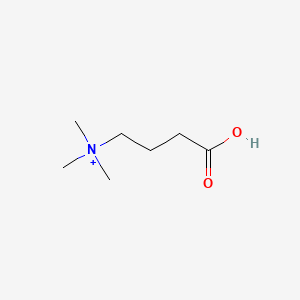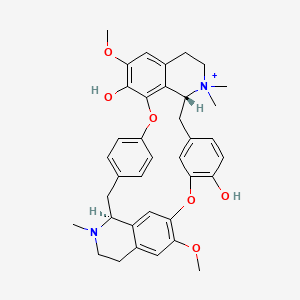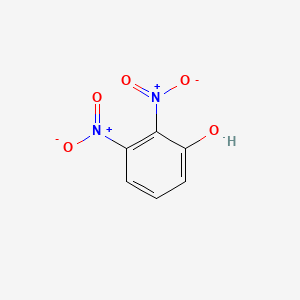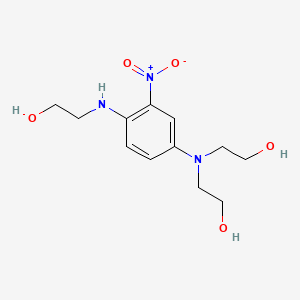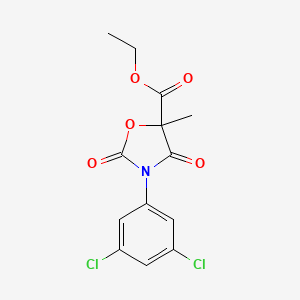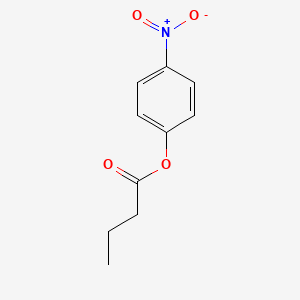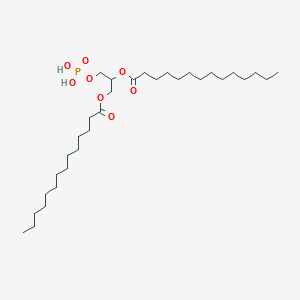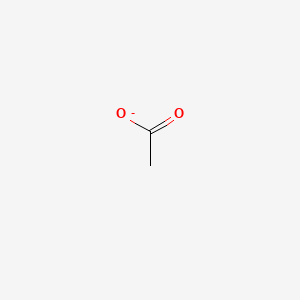
(Furan-2-yloxy)trimethylsilane
Overview
Description
(Furan-2-yloxy)trimethylsilane is an organic silane compound with the chemical formula C7H12O2Si. It is commonly used in organic synthesis as a reagent for the protection of alcohols and carboxylic acids. This compound is versatile and finds applications in various scientific experiments and industries.
Mechanism of Action
Target of Action
(Furan-2-yloxy)trimethylsilane primarily targets iminium salts in its reactions . Iminium salts are a type of organic compound that play a crucial role in many chemical reactions, particularly in the synthesis of a variety of organic compounds.
Mode of Action
This compound interacts with its targets, the iminium salts, through a process known as aminoalkylation . This reaction involves the addition of an aminoalkyl group to a compound. In the case of this compound, it reacts with both preformed and in situ generated ternary iminium salts . The reaction leads to the synthesis of γ-arylidenebutenolides .
Biochemical Pathways
The aminoalkylation of this compound with ternary iminium salts is a key step in the synthesis of γ-arylidenebutenolides . This process is part of a larger biochemical pathway involving the reaction of furan-2-yloxy)trimethylsilane with imine-Lewis acid complexes, O-silylated nitrones, and cyclic heteroatom-stabilized carbenium ions .
Result of Action
The primary result of the action of this compound is the synthesis of γ-arylidenebutenolides . These compounds are of interest in organic chemistry due to their potential applications in the synthesis of various organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
(Furan-2-yloxy)trimethylsilane plays a significant role in biochemical reactions, particularly in vinylogous aldol-type and Mannich-type reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with imine-Lewis acid complexes, O-silylated nitrones, and cyclic heteroatom-stabilized carbenium ions . These interactions are crucial for the synthesis of γ-arylidenebutenolides, which are important intermediates in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with iminium salts can lead to the formation of aminoalkylated products, which can affect cellular metabolism and gene expression . These changes can have downstream effects on cell signaling pathways, ultimately influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a nucleophile in reactions with iminium salts, leading to the formation of new chemical bonds . This nucleophilic activity is essential for its role in vinylogous aldol-type and Mannich-type reactions. Additionally, this compound can inhibit or activate enzymes involved in these reactions, further influencing the biochemical pathways in which it participates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to the compound can lead to alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in vinylogous aldol-type and Mannich-type reactions underscores its importance in metabolic flux and metabolite levels . By participating in these reactions, this compound can influence the overall metabolic landscape of the cells and tissues in which it is present .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Furan-2-yloxy)trimethylsilane can be synthesized through the silylation of 2(5H)-furanone. The process involves the reaction of 2(5H)-furanone with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through fractional distillation using a short path column .
Chemical Reactions Analysis
Types of Reactions: (Furan-2-yloxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Electrophiles: Electrophiles such as iminium salts are used in addition reactions.
Major Products:
Substitution Products: The major products of substitution reactions are typically furan derivatives with different substituents replacing the trimethylsilyl group.
Addition Products: Addition reactions yield compounds with extended carbon chains or new functional groups attached to the furan ring.
Scientific Research Applications
(Furan-2-yloxy)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of alcohols and carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential antibacterial and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
- 2-Trimethylsilyloxyfuran
- 2-(Trimethylsilyloxy)furane
- Trimethyl(2-furanyloxy)silane
Comparison: (Furan-2-yloxy)trimethylsilane is unique in its ability to act as a versatile protecting group in organic synthesis. Compared to other similar compounds, it offers better stability and reactivity under various conditions. Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
furan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCDLOQMRDXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977118 | |
| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61550-02-5 | |
| Record name | Furan, 2-((trimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (furan-2-yloxy)trimethylsilane react with iminium salts to form γ-arylidenebutenolides?
A1: this compound reacts with iminium salts in a process called aminoalkylation. [] This reaction proceeds with high γ-regioselectivity, meaning the iminium ion preferentially adds to the carbon atom in the furan ring furthest from the oxygen atom. This addition is followed by a ring-opening step and subsequent lactonization, ultimately leading to the formation of γ-arylidenebutenolides. The reaction avoids the use of toxic mercury or silver catalysts, offering a greener alternative for synthesizing these valuable compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



